ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C25H29F3N4O3S and a molecular weight of 522.59. This compound features a unique structure that includes an adamantane moiety, a trifluoromethylphenyl group, and a triazole ring, making it of significant interest in various fields of scientific research.
Preparation Methods
The preparation of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step synthetic routes. These routes often start with the synthesis of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.
Introduction of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with an appropriate electrophile.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of a trifluoromethylphenyl derivative with the triazole ring, often using palladium-catalyzed cross-coupling reactions.
Final Esterification: The final step involves the esterification of the intermediate compound to form this compound.
Chemical Reactions Analysis
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-methylphenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate: The presence of a methyl group instead of a trifluoromethyl group may affect the compound’s reactivity and interactions with molecular targets.
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-chlorophenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate: The substitution of a chlorine atom for the trifluoromethyl group may lead to different pharmacological and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O3S/c1-2-35-21(33)14-36-23-31-30-20(32(23)19-5-3-18(4-6-19)25(26,27)28)13-29-22(34)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,29,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRRYXYLBUMDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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